Einecs 260-213-1
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Overview
Description
Einecs 260-213-1, also known as Dipropylene glycol diacrylate, is a chemical compound with the molecular formula C12H18O5. It is commonly used in various industrial applications due to its unique properties, such as its ability to form cross-linked polymers. This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropylene glycol diacrylate is synthesized through the esterification of dipropylene glycol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of dipropylene glycol diacrylate involves large-scale esterification reactors where dipropylene glycol and acrylic acid are mixed in the presence of a catalyst. The reaction mixture is heated to the desired temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The final product is then purified through distillation or other separation techniques to obtain high-purity dipropylene glycol diacrylate .
Chemical Reactions Analysis
Types of Reactions
Dipropylene glycol diacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of free radical initiators, such as benzoyl peroxide or azobisisobutyronitrile, to form cross-linked polymers.
Addition Reactions: It can participate in addition reactions with nucleophiles, such as amines or thiols, to form adducts.
Hydrolysis: It can hydrolyze in the presence of water and an acid or base catalyst to form dipropylene glycol and acrylic acid.
Common Reagents and Conditions
Polymerization: Free radical initiators (e.g., benzoyl peroxide) under heat or UV light.
Addition Reactions: Nucleophiles (e.g., amines) under mild conditions.
Hydrolysis: Water with acid or base catalysts (e.g., sulfuric acid or sodium hydroxide).
Major Products Formed
Polymerization: Cross-linked polymers used in coatings, adhesives, and sealants.
Addition Reactions: Adducts used in various chemical formulations.
Hydrolysis: Dipropylene glycol and acrylic acid.
Scientific Research Applications
Dipropylene glycol diacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the preparation of hydrogels for cell culture and tissue engineering.
Medicine: Employed in the development of drug delivery systems and biomedical devices.
Industry: Used in the formulation of coatings, adhesives, sealants, and inks.
Mechanism of Action
The mechanism of action of dipropylene glycol diacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in various applications, such as coatings and adhesives, where the formation of a durable and stable polymer network is essential. The molecular targets and pathways involved in its action include the interaction of the acrylate groups with free radicals or nucleophiles, leading to the formation of covalent bonds and cross-linked structures .
Comparison with Similar Compounds
Similar Compounds
- Tripropylene glycol diacrylate
- Ethylene glycol diacrylate
- Butylene glycol diacrylate
Uniqueness
Dipropylene glycol diacrylate is unique due to its specific molecular structure, which provides a balance between flexibility and reactivity. This makes it particularly suitable for applications requiring both durability and ease of processing. Compared to similar compounds, it offers a distinct combination of properties, such as lower viscosity and higher reactivity, which are advantageous in various industrial and research applications .
Properties
CAS No. |
56479-48-2 |
---|---|
Molecular Formula |
C17H37NO5 |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;undecanoic acid |
InChI |
InChI=1S/C11H22O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11(12)13;8-4-1-7(2-5-9)3-6-10/h2-10H2,1H3,(H,12,13);8-10H,1-6H2 |
InChI Key |
YUGQAXMSFXLTRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO |
Related CAS |
29968-23-8 56479-48-2 |
Origin of Product |
United States |
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